(4-Methoxybenzyl)(triphenyl)phosphonium bromide
Overview
Description
“(4-Methoxybenzyl)(triphenyl)phosphonium bromide” is a chemical compound with the molecular formula C26H24BrOP . It is used as a reactant for the preparation of ring skeletons via ring closing metathesis and double bond migration ring closing metathesis reactions .
Molecular Structure Analysis
The molecular structure of “(4-Methoxybenzyl)(triphenyl)phosphonium bromide” consists of a phosphonium ion, which is a phosphorus atom bonded to four organic groups. One of these groups is a 4-methoxybenzyl group, and the other three are phenyl groups . The bromide ion is the counterion .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Methoxybenzyl)(triphenyl)phosphonium bromide” include a molecular weight of 463.3 g/mol . It has zero hydrogen bond donors and two hydrogen bond acceptors .
Scientific Research Applications
Synthetic Applications in Chemical Engineering
Synthesis of Resveratrol Intermediate :(4-Methoxybenzyl)(triphenyl)phosphonium bromide is utilized in the synthesis of 3,5-dihydroxy-4'-methoxystilbene, a key intermediate for resveratrol. This process involves reacting the phosphonium bromide with 4-methoxy benzaldehyde, resulting in a mixture of products from which resveratrol can be obtained by removing methyl groups. This method offers an improved process for resveratrol synthesis, omitting steps like eliminating the acetyl group (Shen Yong-jia, 2013).
Applications in Material Science
Enamine Containing Coumarin and Phosphonium Fragments :The compound is involved in the synthesis of a phosphonium salt that exists as a mixture of two enamine forms, Z and E. This salt is further utilized to synthesize ML2 metal chelates of zinc(II), copper(II), and nickel(II), exhibiting luminescence properties which are pivotal in material science for applications such as sensors and optoelectronic devices (L. Popov et al., 2019).
Applications in Corrosion Inhibition
Mild Steel Corrosion Inhibition :Studies indicate that (4-Methoxybenzyl)(triphenyl)phosphonium bromide acts as an inhibitor for mild steel corrosion, exhibiting significant inhibition efficiencies. The compound adsorbs at the metal-electrolyte interface, increasing charge transfer resistances and displaying promising results in surface characterization and electrochemical measurements. The adsorption behavior is supported by SEM, AFM studies, and various thermodynamic parameters, offering a potential application in corrosion protection technologies (M. Goyal et al., 2020).
properties
IUPAC Name |
(4-methoxyphenyl)methyl-triphenylphosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24OP.BrH/c1-27-23-19-17-22(18-20-23)21-28(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYHLQVYIVLMJF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24BrOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370555 | |
Record name | [(4-Methoxyphenyl)methyl](triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxybenzyl)(triphenyl)phosphonium bromide | |
CAS RN |
1530-38-7 | |
Record name | [(4-Methoxyphenyl)methyl](triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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